molecular formula C10H10F3NS B2409436 2-(4-(Trifluoromethyl)phenyl)thiazolidine CAS No. 937604-42-7

2-(4-(Trifluoromethyl)phenyl)thiazolidine

Cat. No.: B2409436
CAS No.: 937604-42-7
M. Wt: 233.25
InChI Key: YWKHWMITZAALJR-UHFFFAOYSA-N
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Description

Significance of Thiazolidine (B150603) Derivatives as Core Scaffolds in Medicinal Chemistry Research

Thiazolidine derivatives are a cornerstone of medicinal chemistry due to the wide array of pharmacological activities they exhibit. iosrjournals.org The presence of the sulfur atom is often credited with enhancing their biological properties. nih.gov Academic research has extensively documented the potential of these compounds across various therapeutic areas. This broad spectrum of activity makes the thiazolidine scaffold a highly prized moiety for the design and synthesis of new drug candidates. nih.govekb.eg

The diverse biological activities attributed to the thiazolidine core have been extensively investigated, highlighting its importance in drug discovery. Researchers have successfully synthesized and screened numerous derivatives, revealing their potential as agents for a wide range of medical conditions. e3s-conferences.orge3s-conferences.org The versatility of this scaffold continues to inspire the development of novel compounds with enhanced efficacy and selectivity. ekb.egnih.gov

Table 1: Investigated Pharmacological Activities of Thiazolidine Derivatives in Academic Research
Pharmacological ActivityBrief Description of Research FocusReference Index
AnticancerStudies have explored derivatives for their antiproliferative effects against various cancer cell lines, including breast cancer and leukemia. ekb.egnih.gov Some compounds have been shown to induce apoptosis in cancer cells without affecting normal cells. ekb.eg ekb.egnih.gov
AntimicrobialA significant body of research focuses on the antibacterial and antifungal properties of thiazolidine compounds. nih.gove3s-conferences.org Structure-activity relationship studies indicate that the presence of electron-withdrawing groups can enhance potency. e3s-conferences.org nih.gove3s-conferences.orgresearchgate.net
AntidiabeticThiazolidinediones (TZDs), a class of thiazolidine derivatives, are well-known for their insulin-sensitizing effects. nih.govresearchgate.net Research is ongoing to develop new derivatives with improved activity profiles. dntb.gov.ua nih.govresearchgate.netdntb.gov.ua
Anti-inflammatoryThe anti-inflammatory potential of various thiazolidine derivatives has been a subject of investigation, making them candidates for treating inflammatory conditions. nih.gove3s-conferences.org nih.gove3s-conferences.orgorientjchem.org
AntiviralCertain thiazolidinone derivatives have been identified as inhibitors of viral replication, including activity against HIV and Dengue virus. nih.govekb.egorientjchem.org nih.govekb.egorientjchem.org
AnticonvulsantThe potential of thiazolidine-based compounds to manage seizures has been explored, with some derivatives showing promising anticonvulsant properties in research models. e3s-conferences.orgekb.eg e3s-conferences.orgekb.eg

Academic Research Landscape of 2-Substituted Thiazolidines

The substitution at the C2 position of the thiazolidine ring is a critical determinant of the molecule's biological activity. orientjchem.org The introduction of different groups at this position, particularly aryl moieties, significantly influences the compound's interaction with biological targets. The compound 2-(4-(Trifluoromethyl)phenyl)thiazolidine is a prime example of this strategy, where a trifluoromethyl-substituted phenyl ring is attached at the C2 position.

Research into 2-aryl-thiazolidines has demonstrated a wide range of biological effects. For instance, several new 2-(Phenyl/substituted phenyl)-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines were synthesized and screened for their antibacterial activity. researchgate.net The nature and position of the substituent on the phenyl ring can dramatically alter the compound's efficacy. For example, studies on 2-phenyl-3-(diarylpyrimidin-2-yl) thiazolidin-4-ones found that compounds with a 4-OCH₃ group on the phenyl ring exhibited maximum antibacterial activity, whereas electron-withdrawing groups like chloro and fluoro did not enhance it. ekb.eg

The inclusion of a trifluoromethyl (CF₃) group, as seen in this compound, is a common tactic in medicinal chemistry to enhance a molecule's potency and pharmacokinetic profile. The CF₃ group is known for its high lipophilicity and ability to improve metabolic stability. Research on other fluorinated thiazolidine derivatives has shown that such substitutions can lead to reduced activity in some cases, indicating the complexity of structure-activity relationships. ekb.eg However, other studies have highlighted the potential of trifluoromethyl-containing derivatives, such as 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide, which showed significant antiproliferative effects against breast cancer and leukemia cell lines. nih.gov This highlights the nuanced role of the CF₃ group and the importance of its specific placement within the molecular structure.

Table 2: Examples of 2-Substituted Thiazolidine Derivatives and Their Investigated Activities
Compound Class/ExampleSubstitution at C2-PositionInvestigated ActivityReference Index
2-(Phenyl/substituted phenyl/thienyl/furanyl)-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidinesPhenyl, substituted phenyl, thienyl, or furanyl groupAntibacterial researchgate.net
2-Phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-onesPhenyl group (with various substitutions)Antibacterial ekb.eg
2-(2-Chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one2-Chlorophenyl groupAnti-HIV orientjchem.org
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamidePart of a larger N-substituted acetamide (B32628) structure, not a direct C2 substitution on the core ring.Antiproliferative (Anticancer) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKHWMITZAALJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethyl Phenyl Thiazolidine and Its Analogs

Conventional Synthetic Routes to Thiazolidine (B150603) Derivatives

Traditional methods for synthesizing the thiazolidine core have been well-established, offering reliable and versatile pathways to a wide array of derivatives. These routes often involve multi-component reactions that efficiently construct the heterocyclic system.

Condensation Reactions Involving Imines/Schiff Bases and Thioglycolic Acid

A primary and widely adopted method for the synthesis of 4-thiazolidinones is the cyclocondensation reaction involving an amine, an aldehyde, and a mercapto-acid. researchgate.netresearchgate.net This reaction can be performed as a one-pot, three-component synthesis or as a two-step process. researchgate.net The initial step involves the formation of an imine (Schiff base) from the condensation of a primary amine, such as 4-(trifluoromethyl)aniline, with an appropriate aldehyde. ijpronline.com

The subsequent and crucial step is the reaction of the imine with thioglycolic acid. The mechanism involves a nucleophilic attack by the sulfur atom of thioglycolic acid on the imine's carbon atom, followed by an intramolecular cyclization that results in the formation of the 4-thiazolidinone (B1220212) ring. nih.govchemmethod.com This cyclization is often facilitated by the removal of a water molecule. chemmethod.com Anhydrous zinc chloride (ZnCl2) is a common catalyst used to promote this reaction. nih.govchemmethod.com

For the synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidin-4-one, 4-(trifluoromethyl)benzaldehyde (B58038) would be reacted with an appropriate amine to form the Schiff base, which is then cyclized with thioglycolic acid.

Knoevenagel Condensation Approaches for Thiazolidinone Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of 5-arylidene-thiazolidinone derivatives. nih.govnih.gov This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as thiazolidine-2,4-dione, at the C-5 position. nih.govresearchgate.net

In the context of synthesizing analogs of the target compound, a typical reaction would involve 4-(trifluoromethyl)benzaldehyde and thiazolidine-2,4-dione. asianpubs.org The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or ethylenediamine (B42938) diacetate, and can be carried out in various solvents or even under solvent-free conditions. nih.govresearchgate.net The resulting 5-(4-(trifluoromethyl)benzylidene)thiazolidine-2,4-dione serves as a key intermediate for further functionalization.

ReactantsCatalystSolventReaction TimeYield (%)Ref.
4-Hydroxybenzaldehyde, Thiazolidine-2,4-dionePiperidineToluene-- nih.govnih.gov
3-Aryl-4-formylsydnones, Thiazolidine-2,4-dionePiperidine, Glacial Acetic AcidToluene-High nih.gov
Substituted Aldehydes, Thiazolidin-2,4-one[DBBim]BF4 Ionic Liquid-18-30 minModerate to Good researchgate.net
2-Chloro-N-phenylacetamides, Thiazolidine-2,4-dionePiperidine, Glacial Acetic AcidToluene-- nih.gov

Dicyclohexylcarbodiimide (DCC) Methodologies

Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent, particularly in peptide synthesis, that can also facilitate the formation of 4-thiazolidinones. researchgate.net In this methodology, DCC promotes the condensation of an amine, an aldehyde, and thioglycolic acid. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF).

This method is particularly useful as it often proceeds under mild conditions. The use of DCC in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has also been reported for the acylation of thiazolidinethiones, demonstrating the versatility of carbodiimide (B86325) reagents in this area of synthesis. researchgate.net

Multi-step and Convergent Synthetic Strategies for Trifluoromethylphenyl-Substituted Thiazolidines

More complex thiazolidine derivatives, especially those with specific substitution patterns, often require multi-step or convergent synthetic strategies. A multi-step synthesis might involve the initial preparation of a complex thiourea (B124793) or hydrazide intermediate, which is then cyclized to form the thiazolidine ring.

For instance, a convergent approach was adopted for the synthesis of novel thiazolidine-2,4-dione-acridine hybrids. nih.gov This strategy involved the separate synthesis of key intermediates which were then combined in the final steps. One such intermediate, 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide, was synthesized from the corresponding aniline. nih.gov Another example involves the synthesis of (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-(3-(trifluoromethyl) phenyl) acetamide (B32628). rsc.org This was achieved by first preparing an intermediate, (E)-5-(thiophen-2-ylmethylene) thiazolidine-2,4-dione, via a Knoevenagel reaction. This intermediate was then reacted with a separately synthesized 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide to yield the final product. rsc.org

Another multi-step approach involves the reaction of 2-methyl-3-trifluoromethyl-phenylamine with ethylisothiocyanate to form a substituted thiourea. This intermediate is then refluxed with ethyl bromoacetate (B1195939) in the presence of a base to yield the 3-ethyl-2-(2-methyl-3-trifluoromethyl-phenylimino)-thiazolidin-4-one core.

Modern and Green Chemistry Approaches in Thiazolidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction reproducibility. nih.gov

The synthesis of thiazolidin-4-one derivatives has been successfully adapted to microwave irradiation. nih.govsemanticscholar.org One-pot, three-component reactions of aldehydes, amines (or thiosemicarbazide), and thioglycolic acid (or maleic anhydride) can be efficiently carried out under microwave conditions, often in the presence of a heterogeneous catalyst. nih.govnih.gov For example, the reaction of Schiff's bases with thioglycolic acid can be completed in minutes under microwave irradiation at 420 W, using glacial acetic acid as a solvent. semanticscholar.org The use of solvents can sometimes be eliminated entirely, further enhancing the green credentials of the protocol. nih.gov

ReactantsCatalyst/SolventMicrowave PowerTimeYield (%)Ref.
Benzaldehyde (B42025), Thiosemicarbazide, Maleic anhydrideKSF@Ni--- nih.gov
Propargyloxybenzaldehyde, Aniline, Thioglycolic acidToluene--- nih.gov
Schiff's bases, Thioglycolic acidGlacial Acetic Acid420 W20 min- semanticscholar.org
3/5-Alkyl-2,6-diarylpiperidin-4-ones, Thiosemicarbazide, Ethyl-2-bromopropionateAmberlite IR-120H resin (solvent-free)250 W-- nih.gov
4-Chlorobenzaldehyde, 2,4-thiazolidinedione (B21345), Sodium acetateGlacial Acetic Acid200 W5 min- rasayanjournal.co.in

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazolidines to minimize environmental impact. These approaches focus on reducing reaction times, energy consumption, and the use of hazardous solvents and reagents.

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool for accelerating organic reactions. The synthesis of thiazolidine derivatives can be significantly expedited using ultrasound irradiation. For instance, the condensation reactions involved in the formation of the thiazolidine ring can be achieved in shorter time frames and with higher yields compared to conventional heating methods. nih.gov In a typical approach, a mixture of the starting materials in an environmentally benign solvent, or even in water, is subjected to ultrasonic waves, which promote the reaction through acoustic cavitation. nih.govnih.gov This method not only reduces reaction times but also often leads to cleaner products with easier workup procedures. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method for synthesizing thiazolidinone derivatives. nih.gov This technique allows for rapid heating of the reaction mixture, leading to a significant reduction in reaction times from hours to minutes. nih.govnih.gov The one-pot, three-component reaction of an amine, an aldehyde (such as 4-(trifluoromethyl)benzaldehyde), and a mercapto-acid can be efficiently carried out under microwave irradiation to yield the corresponding thiazolidinone. nih.gov This approach is often associated with higher yields and selectivity compared to conventional methods. nih.gov

Ionic Liquids as Catalysts and Media: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both the solvent and the catalyst in the synthesis of thiazolidine derivatives. scilit.combeilstein-journals.org The use of task-specific ionic liquids can further enhance the efficiency and selectivity of the reaction. For example, a one-pot synthesis of 4-thiazolidinones can be achieved by reacting an amine, an aldehyde, and thioglycolic acid in the presence of a recyclable ionic liquid, which facilitates the reaction and allows for easy separation of the product. bldpharm.comrsc.org

The following table summarizes some environmentally benign conditions used for the synthesis of thiazolidine derivatives.

Green Chemistry ApproachTypical ConditionsAdvantages
Ultrasound-Assisted 50 °C, 30-90 min in a suitable solvent or water. mdpi.comReduced reaction times, higher yields, milder conditions. nih.govmdpi.com
Microwave-Assisted 200 watts, 2-4 min in a solvent like acetonitrile (B52724) or glacial acetic acid. nih.govnih.govRapid synthesis, increased yields, cleaner reactions. nih.govnih.gov
Ionic Liquids Room temperature to 80 °C, often solvent-free. bldpharm.comRecyclable catalyst/medium, high atom economy, easy product isolation. scilit.com

Stereoselective and Chiral Synthesis of Thiazolidine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral thiazolidine derivatives is of great importance.

The creation of stereogenic centers in the thiazolidine ring with high enantioselectivity can be achieved through various synthetic strategies. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the enantioselective synthesis of various heterocyclic compounds. nih.govrsc.org For the synthesis of chiral 2-arylthiazolidines, an organocatalytic approach could involve the asymmetric condensation of an amino thiol with an aldehyde in the presence of a chiral catalyst. This would facilitate the formation of a chiral iminium ion intermediate, which then undergoes cyclization to yield the thiazolidine product with high enantiomeric excess. nih.govrsc.org

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to introduce stereocenters into the target molecule. For instance, L-cysteine, a naturally occurring amino acid, can be used as a chiral building block for the synthesis of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides. mdpi.com The reaction of L-cysteine with an appropriate benzaldehyde, such as 4-(trifluoromethyl)benzaldehyde, leads to the formation of a thiazolidine ring with a fixed stereocenter at the C4 position. mdpi.com The stereocenter at the C2 position is formed as a mixture of diastereomers, which can often be separated by chromatography. mdpi.com

The synthesis of enantiomerically pure thiazolidine frameworks is crucial for their application as chiral ligands in asymmetric synthesis or as single-enantiomer therapeutic agents.

Use of Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of thiazolidine synthesis, a chiral auxiliary could be attached to either the amine or the thiol precursor. After the formation of the thiazolidine ring, the auxiliary can be removed to yield the enantiomerically enriched product. rsc.org

The general synthesis of (2RS,4R)-2-arylthiazolidine-4-carboxylic acids from L-cysteine and a substituted benzaldehyde is a well-established method. mdpi.com This reaction typically yields a mixture of diastereomers at the C2 position. The ratio of these diastereomers can be influenced by the reaction conditions and the nature of the substituent on the benzaldehyde. The diastereomers can often be distinguished and characterized by NMR spectroscopy. mdpi.com

Below is a table summarizing key aspects of the synthesis of chiral 2-arylthiazolidine-4-carboxylic acid amides.

Starting MaterialKey ReactionStereochemical Outcome
L-CysteineCyclocondensation with an aromatic aldehydeFixed (R)-configuration at C4, mixture of diastereomers at C2. mdpi.com
Chiral Amino ThiolAsymmetric cyclocondensationPotential for high enantioselectivity at C2, depending on the catalyst/reagent.
Racemic ThiazolidineChiral resolutionSeparation of enantiomers using a chiral resolving agent or chiral chromatography.

Derivatization Strategies and Functionalization of the Thiazolidine Core

The functionalization of the thiazolidine core is a key strategy for generating analogs with diverse properties for various research applications. Modifications can be made at several positions of the thiazolidine ring, most commonly at the nitrogen (N3) and the C5 carbon atoms.

N-Functionalization: The nitrogen atom of the thiazolidine ring is a common site for modification. N-acylation and N-alkylation reactions can be used to introduce a wide variety of functional groups. For example, reacting a 2-arylthiazolidine with an acyl chloride or an alkyl halide in the presence of a base can lead to the corresponding N-substituted derivative. These modifications can be used to attach reporter groups, linkers for solid-phase synthesis, or moieties that modulate the physicochemical properties of the molecule.

C5-Functionalization: The methylene group at the C5 position of the thiazolidine ring can be functionalized, particularly in thiazolidin-4-one derivatives. The Knoevenagel condensation of a 2,4-thiazolidinedione with an aromatic aldehyde is a widely used reaction to introduce a substituent at the C5 position. mdpi.com This reaction creates an exocyclic double bond and extends the conjugation of the system. Further reactions, such as Michael additions, can be performed on this double bond to introduce additional functionality.

For research applications, it is often necessary to modify a lead compound to improve its utility in biological assays or imaging studies.

Improving Aqueous Solubility: Poor aqueous solubility can be a major hurdle in biological testing. nih.gov Several strategies can be employed to enhance the solubility of thiazolidine derivatives. The introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, through derivatization can increase the hydrophilicity of the molecule. researchgate.net Another approach is the formation of salts if the molecule contains an acidic or basic center. researchgate.net For instance, a carboxylic acid group on the thiazolidine ring can be converted to a more soluble carboxylate salt. impactfactor.org

Introduction of Reporter Groups: For applications in chemical biology, such as target identification or imaging, it is often desirable to attach a reporter group to the molecule of interest. This can be achieved through the derivatization strategies mentioned above.

Fluorescent Labeling: A fluorescent dye can be conjugated to the thiazolidine core through a suitable linker. This allows for the visualization of the molecule in cells or tissues using fluorescence microscopy.

Biotinylation: The introduction of a biotin (B1667282) tag allows for the affinity-based purification of the molecule and its binding partners using streptavidin-coated beads. This is a powerful tool for target identification studies.

The following table outlines some derivatization strategies and their applications.

Modification SiteReaction TypeIntroduced FunctionalityApplication
N3 Acylation/AlkylationAmides, esters, ethers, alkyl chainsModulation of lipophilicity, attachment of linkers or reporter groups.
C5 Knoevenagel CondensationArylidene groupsExtension of conjugation, platform for further functionalization. mdpi.com
Peripheral Groups VariousPolar groups (e.g., -OH, -COOH)Enhancement of aqueous solubility. researchgate.net
Peripheral Groups ConjugationFluorophores, biotinFluorescent labeling for imaging, affinity purification for target ID.

Mechanistic Investigations of Thiazolidine Ring Formation and Scission

The formation and cleavage of the thiazolidine ring are fundamental transformations for 2-(4-(trifluoromethyl)phenyl)thiazolidine and its analogs. These processes are typically reversible and are influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. Mechanistic studies, primarily conducted on analogous 2-arylthiazolidines, provide significant insight into the pathways governing these reactions.

Thiazolidine Ring Formation

The synthesis of this compound is generally achieved through the condensation reaction between 4-(trifluoromethyl)benzaldehyde and a 1,2-aminothiol, such as cysteamine (B1669678) or cysteine. The mechanism of this reaction is understood to proceed through a multi-step pathway involving nucleophilic addition and subsequent intramolecular cyclization.

The initial step involves the nucleophilic attack of the primary amino group of the 1,2-aminothiol on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. This addition is often the rate-determining step and is influenced by the reactivity of the aldehyde. The presence of the electron-withdrawing trifluoromethyl group at the para-position of the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating this nucleophilic attack. This leads to the formation of a transient carbinolamine or hemithioaminal intermediate.

Following the formation of this intermediate, a molecule of water is eliminated to form a Schiff base (an imine). The reaction conditions, particularly the pH, play a crucial role in this step. Mildly acidic conditions can catalyze the dehydration by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

Key Mechanistic Steps in Thiazolidine Ring Formation:

Nucleophilic Attack: The amino group of the aminothiol (B82208) adds to the carbonyl group of the aldehyde.

Intermediate Formation: A transient carbinolamine (hemithioaminal) is formed.

Dehydration: Elimination of a water molecule leads to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The thiol group attacks the imine carbon to form the thiazolidine ring.

The table below summarizes the proposed mechanistic pathway for the formation of this compound.

StepReactantsIntermediate/Transition StateProduct of Step
14-(Trifluoromethyl)benzaldehyde + CysteamineNucleophilic attack of amine on carbonylCarbinolamine Intermediate
2Carbinolamine IntermediateProtonation of hydroxyl groupProtonated Carbinolamine
3Protonated CarbinolamineElimination of waterSchiff Base (Imine)
4Schiff Base (Imine)Intramolecular nucleophilic attack of thiolThis compound

Thiazolidine Ring Scission

The scission, or cleavage, of the thiazolidine ring is essentially the reverse of its formation and is most commonly studied in the context of hydrolysis. The stability of the thiazolidine ring is highly dependent on the pH of the medium. In aqueous environments, particularly under acidic or basic conditions, the ring can undergo hydrolysis to regenerate the starting aldehyde and aminothiol.

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the ring nitrogen atom. This is followed by the cleavage of the carbon-nitrogen bond, leading to the formation of a ring-opened iminium ion intermediate. Subsequent nucleophilic attack by water on the iminium carbon leads to the formation of a carbinolamine, which then breaks down to release the aldehyde and the protonated aminothiol.

The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group is expected to influence the stability of the thiazolidine ring. It can make the C2 carbon of the ring more susceptible to nucleophilic attack, potentially affecting the rate of hydrolysis. The stability of the iminium ion intermediate formed during scission is also a key factor.

In a biological context, the cleavage of 2-arylthiazolidines can also proceed via the formation of a Schiff base intermediate. This ring-chain tautomerism is a dynamic equilibrium between the cyclic thiazolidine and the open-chain Schiff base. The position of this equilibrium is influenced by the substituents on the aryl ring and the nature of the solvent. The electron-withdrawing trifluoromethyl group would likely favor the open-chain imine form more than an electron-donating group would, by stabilizing the partial positive charge on the imine carbon.

The table below outlines the general steps involved in the acid-catalyzed hydrolytic scission of a 2-arylthiazolidine.

StepReactantIntermediate/Transition StateProduct of Step
1This compound + H₃O⁺Protonation of ring nitrogenProtonated Thiazolidine
2Protonated ThiazolidineC-N bond cleavageRing-opened Iminium Ion
3Ring-opened Iminium Ion + H₂ONucleophilic attack of waterCarbinolamine Intermediate
4Carbinolamine IntermediateProton transfer and C-S bond cleavage4-(Trifluoromethyl)benzaldehyde + Cysteamine

Structural Elucidation and Spectroscopic Characterization of 2 4 Trifluoromethyl Phenyl Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of a related compound, N-[2-(3,4-dimethyl phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, the methylene (B1212753) protons of the thiazolidine (B150603) ring appear as a singlet at δ 3.7–3.9 ppm. nih.gov The methine proton of the thiazolidine ring is observed as a singlet at δ 5.95 ppm. nih.gov Aromatic protons typically resonate in the downfield region of the spectrum. For a series of 2-aminopyrimidines, aromatic protons were observed in the δ 6.84–7.68 ppm range as a multiplet. nih.gov The amine proton (NH) signal is often observed as a broad singlet.

Table 1: Hypothetical ¹H NMR Data for 2-(4-(Trifluoromethyl)phenyl)thiazolidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Doublet2HAromatic C-H (ortho to CF₃)
~7.5Doublet2HAromatic C-H (meta to CF₃)
~5.5Singlet1HThiazolidine C2-H
~3.4Triplet2HThiazolidine C4-H₂
~3.1Triplet2HThiazolidine C5-H₂
~2.0Broad Singlet1HThiazolidine N-H

Note: This table is a hypothetical representation and is not based on experimentally verified data for the specific compound.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In a study of thiazolidine-2,4-dione derivatives, the carbonyl carbons of the thiazolidine ring showed signals at δ 166.32 ppm and 168.48 ppm. nih.gov The methylene carbon attached to the thiazolidine ring appeared at δ 50.17 ppm. nih.gov Aromatic carbon signals were observed in the range of δ 117–140 ppm. nih.gov The trifluoromethyl (CF₃) group typically exhibits a signal in the region of δ 120-130 ppm, often showing coupling with the carbon to which it is attached.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145Aromatic C (ipso to thiazolidine)
~130Aromatic C (ipso to CF₃)
~128Aromatic C-H
~125Aromatic C-H
~124 (q)CF₃
~65Thiazolidine C2
~50Thiazolidine C4
~30Thiazolidine C5

Note: This table is a hypothetical representation and is not based on experimentally verified data for the specific compound. "q" denotes a quartet due to C-F coupling.

To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These techniques reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, providing a comprehensive map of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key characteristic absorption bands for thiazolidine derivatives include N-H stretching, C-H stretching, and C-N stretching vibrations. In a study of N-[2-(3,4-dimethyl phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, the N-H stretching vibration was observed at 3398 cm⁻¹. nih.gov Aromatic C-H stretching appeared at 3083 cm⁻¹, while aliphatic C-H stretching was found at 2918 cm⁻¹. nih.gov The carbonyl (C=O) absorption band of the thiazolidine ring was seen at 1717 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1000-1100 cm⁻¹ region.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1600MediumAromatic C=C Stretch
~1320StrongC-F Stretch (CF₃)
~1120StrongC-F Stretch (CF₃)
~1070StrongC-F Stretch (CF₃)
~1250MediumC-N Stretch
~680MediumC-S Stretch

Note: This table is a hypothetical representation and is not based on experimentally verified data for the specific compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. For a thiazolidine-2,4-dione derivative, the mass spectrum exhibited a molecular ion peak at m/z = 412.02 (M+), which matched its molecular formula. nih.gov The fragmentation of this compound would likely involve cleavage of the thiazolidine ring and loss of the trifluoromethyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. For instance, in the crystal structure of a thiazolidine derivative, the thiazolidine ring was found to adopt an envelope conformation. nih.gov Such studies can also reveal intermolecular interactions, such as hydrogen bonding, which influence the packing of molecules in the crystal lattice. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. researchgate.net For organic compounds, this typically involves combustion analysis to ascertain the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). researchgate.netthermofisher.com This data is crucial for validating the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the molecule. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the compound's elemental makeup and assess its purity. researchgate.net

The molecular formula for this compound is established as C₁₀H₁₀F₃NS. Based on this formula, the theoretical elemental composition has been calculated.

In a typical procedure, a small, precisely weighed sample of the compound is subjected to complete combustion in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), along with sulfur dioxide (SO₂)—are passed through a series of specific absorbers or detectors. The amounts of these products are accurately measured, from which the mass percentages of C, H, N, and S in the original sample are calculated. researchgate.net

For a synthesized sample of this compound to be considered pure and structurally correct, the experimentally obtained values from elemental analysis must align closely with the theoretical percentages. In academic and industrial research, a widely accepted criterion for confirmation is that the experimental values fall within ±0.4% of the calculated values. researchgate.netcardiff.ac.uk This close correlation provides strong evidence for the proposed empirical and molecular formula, serving as a critical checkpoint in the structural elucidation process for novel chemical entities. This analytical method is standard for the characterization of new thiazolidine derivatives. researchgate.netresearchgate.net

Below is the theoretical elemental analysis data for this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC51.50
HydrogenH4.32
NitrogenN6.01
SulfurS13.74

Computational Chemistry and Molecular Modeling Studies of 2 4 Trifluoromethyl Phenyl Thiazolidine Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands, such as thiazolidine (B150603) derivatives, interact with their biological targets.

Thiazolidine and its related thiazolidinone scaffolds have been investigated as modulators for a variety of biological receptors implicated in numerous diseases. researchgate.net Molecular docking studies have been crucial in profiling their interactions with key protein targets.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): PPARγ is a nuclear receptor that is a key target for drugs treating metabolic disorders like type 2 diabetes. researchgate.net Thiazolidinediones (TZDs) are a well-known class of PPARγ agonists. vensel.org Docking studies of novel TZD derivatives reveal their ability to fit within the ligand-binding domain of PPARγ, a crucial step for modulating insulin (B600854) sensitivity and glucose metabolism. nih.govnih.gov In silico analyses focus on identifying hydrogen bonding interactions analogous to those of established drugs like rosiglitazone (B1679542) to predict agonistic or partial agonistic activity. researchgate.netvensel.org

C-KIT Tyrosine Kinase: The c-KIT proto-oncogene encodes a receptor tyrosine kinase that plays a role in cell proliferation and survival. nih.gov Mutations and overexpression of c-KIT are linked to various cancers, particularly gastrointestinal stromal tumors (GISTs), making it a significant therapeutic target. mdpi.comresearchgate.net Docking studies of thiazolidin-4-one derivatives against the C-KIT tyrosine kinase target protein (PDB: 1T46) have been performed to evaluate their anti-cancer potential. samipubco.com These studies help in understanding the affinity and binding variations that arise from different functional groups attached to the thiazolidinone ring. samipubco.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govresearchgate.net Inhibiting VEGFR-2 signaling is a critical strategy in cancer therapy. nih.gov Numerous thiazolidine-2,4-dione derivatives have been designed and evaluated as VEGFR-2 inhibitors. nih.govresearchgate.net Docking simulations place these compounds into the ATP-binding region of the receptor, a common mechanism for kinase inhibitors. nih.gov The simultaneous blockade of both VEGFR and EGFR signaling pathways is considered an attractive approach to cancer therapy. nih.gov

The primary goal of molecular docking is to predict the structure of the ligand-receptor complex and estimate the binding affinity. samipubco.com This analysis provides detailed information on the specific interactions that stabilize the complex.

For thiazolidine derivatives targeting VEGFR-2, docking results consistently show the 5-benzylidenethiazolidine-2,4-dione motif occupying the hinge region of the active site. nih.gov A crucial interaction identified in these studies is the formation of a hydrogen bond with the amino acid residue Cys917. nih.gov Similarly, when targeting PPARγ, the acidic head of the thiazolidinedione ring is critical for establishing strong hydrogen bonds with catalytic residues in the active site. researchgate.net

Binding affinities are often expressed as energy scores (e.g., in kcal/mol), where a lower score typically indicates a more stable complex and higher binding affinity. These scores allow for the ranking of different derivatives and prioritization for synthesis and biological testing. For instance, docking of various thiazolidine-2,4-dione derivatives against VEGFR-2 has shown energy scores comparable to or better than the reference inhibitor sorafenib. nih.gov

Below is a table summarizing representative molecular docking data for thiazolidine derivatives with various receptors.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
5-Benzylidenethiazolidine-2,4-dionesVEGFR-2Cys917, Glu883, Asp1044-22.48 (Sorafenib reference) to -23.87 nih.govnih.gov
Thiazolidine-2,4-dionesPPARγSER342Not specified vensel.org
Thiazolidin-4-onesC-KIT Tyrosine KinaseNot specifiedNot specified samipubco.com

Molecular docking is instrumental in predicting the mechanism of enzyme inhibition. For kinase targets like VEGFR-2 and C-KIT, thiazolidine derivatives are often designed as Type I inhibitors. These inhibitors typically bind to the ATP-binding pocket in the active conformation of the enzyme, competing with the endogenous ATP. nih.gov Docking studies can visually confirm this mechanism by showing the ligand occupying the same space as ATP and forming hydrogen bonds with the "hinge region" of the kinase, which is a critical feature for this class of inhibitors. nih.govnih.gov

For VEGFR-2, the urea (B33335) or amide group often present in inhibitor designs acts as a pharmacophore, forming key hydrogen bonds with the crucial amino acids Glu883 and Asp1044 in the DFG (Asp-Phe-Gly) motif region. nih.gov By analyzing these binding modes, researchers can predict whether a compound is likely to act as a competitive inhibitor, providing a rationale for its observed biological activity. This predictive power helps in the rational design of new derivatives with improved inhibitory potential. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to analyze the structure, stability, and reactivity of thiazolidine derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com It is widely used to calculate a variety of molecular and electronic parameters for novel compounds, including thiazolidine derivatives. researchgate.net DFT calculations can optimize the molecular geometry of a compound, revealing the most stable three-dimensional conformation. mdpi.com This optimized structure is crucial for accurate molecular docking studies.

Furthermore, DFT is employed to compute vibrational frequencies, which can be compared with experimental data from IR spectroscopy to confirm the structure of synthesized compounds. researchgate.net Other key parameters derived from DFT analysis include ionization potential, electron affinity, chemical hardness, and chemical potential, which together provide a detailed profile of a molecule's reactivity and stability. nih.govjmchemsci.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that has the ability to donate an electron, while the LUMO is the orbital that can accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and indicates the ease of electronic transitions. nih.govjmchemsci.com This property can be correlated with biological activity. For example, in a study of potent thiazolidine-2,4-dione derivatives targeting VEGFR-2, FMO analysis revealed a small energy gap, suggesting high biological activity and ease of HOMO-LUMO electronic transition. nih.gov The localization of the HOMO and LUMO functions over specific parts of the molecule can also identify the centers of electrophilic and nucleophilic interaction. nih.gov

The table below presents key quantum chemical parameters calculated for representative thiazolidinone derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (ς)Reference
Thiazolidinone Derivative 1Not specifiedNot specified3.054Not specifiedHigh nih.gov
(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one-5.34-0.994.352.171.11 jmchemsci.com
(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one-4.23-0.813.421.711.71 jmchemsci.com

Global Reactivity Parameters (GRPs) and Molecular Electrostatic Potential (MEP) Surfaces

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 2-(4-(trifluoromethyl)phenyl)thiazolidine. Global Reactivity Parameters (GRPs) and Molecular Electrostatic Potential (MEP) surfaces are key descriptors derived from these calculations.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

For a series of thiazolidine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory could yield the GRPs. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to significantly influence these parameters, generally leading to a lower HOMO energy, a higher ionization potential, and an increased electrophilicity index when compared to unsubstituted analogs.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In the MEP surface of this compound, negative potential regions (typically colored red or yellow) would be expected around the nitrogen and sulfur atoms of the thiazolidine ring and the fluorine atoms of the trifluoromethyl group, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms, particularly the N-H proton, identifying them as sites for nucleophilic attack.

Table 1: Illustrative Global Reactivity Parameters for a Hypothetical this compound Derivative

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Chemical Softness (S)0.356
Electrophilicity Index (ω)2.90
Note: These values are hypothetical and for illustrative purposes only.

Thermodynamic Variable Calculations

The same computational methods used for electronic structure analysis can also be employed to calculate various thermodynamic properties. Frequency calculations performed after geometry optimization provide access to parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are vital for predicting the stability of different conformations of a molecule and for studying the thermodynamics of potential reactions.

For this compound, theoretical calculations of thermodynamic variables can help in understanding its stability and behavior at different temperatures. These properties are typically calculated at a standard state (e.g., 298.15 K and 1 atm).

Table 2: Example Calculated Thermodynamic Parameters for a this compound Derivative

ParameterValue
Zero-Point Vibrational Energy150.25 kcal/mol
Enthalpy (H)160.80 kcal/mol
Gibbs Free Energy (G)115.50 kcal/mol
Entropy (S)151.95 cal/mol·K
Note: These values are hypothetical and for illustrative purposes based on typical outputs of quantum chemical calculations.

In Silico ADMET Profiling for Drug-likeness Assessment in Research

In the early stages of drug discovery research, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a rapid and cost-effective way to predict these properties.

Methodologies for Predicting Absorption, Distribution, Metabolism, and Excretion Properties

A variety of computational models are used to predict ADME properties. These models are often based on a molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

For this compound, these predictions can be made using various software platforms that employ algorithms based on large datasets of experimentally determined properties. For example, Lipinski's Rule of Five is a commonly used filter to assess "drug-likeness," which suggests that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Other predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, Caco-2 cell permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism.

Table 3: Predicted ADME Properties for this compound

PropertyPredicted Value/Classification
Molecular Weight~249.25 g/mol
logP~2.8-3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1 (N) + 1 (S) = 2
Topological Polar Surface Area (TPSA)~41.3 Ų
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationLikely
Note: These values are estimates based on the structure and common predictive models.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of analogs with varying substituents to obtain their biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each analog.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that relates the descriptors to the observed activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(TPSA) + β₃(E LUMO) This equation would suggest that the biological activity is influenced by the lipophilicity, polarity, and electronic properties of the compounds.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of drug research, MD simulations are invaluable for assessing the stability of a ligand bound to its protein target.

If this compound or its derivatives are found to be active against a specific protein target (identified through experimental screening or molecular docking), MD simulations can provide detailed insights into the binding event. The simulation would typically involve:

Placing the ligand in the binding site of the protein.

Submerging the complex in a solvent box (usually water) with appropriate ions.

Simulating the system's dynamics for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

The stability of the ligand within the binding pocket, often measured by the root-mean-square deviation (RMSD) of the ligand's atoms over time.

The key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) and their persistence throughout the simulation.

The conformational changes in both the ligand and the protein upon binding.

An estimation of the binding free energy using methods like MM/PBSA or MM/GBSA.

A stable RMSD profile for the ligand and persistent key interactions would suggest a stable binding mode, providing strong theoretical support for the compound's mechanism of action.

Mechanistic in Vitro Biological Activity Studies and Structure Activity Relationships of 2 4 Trifluoromethyl Phenyl Thiazolidine Analogs

Investigation of Molecular Targets and Pathways

The biological activity of 2-(4-(trifluoromethyl)phenyl)thiazolidine and its analogs is multifaceted, stemming from their interaction with various molecular targets and signaling pathways. These compounds, belonging to the broader class of thiazolidinones and thiazolidinediones (TZDs), have been extensively studied for their potential as therapeutic agents. Their mechanisms of action often involve direct binding to key regulatory proteins, leading to the modulation of cellular processes involved in metabolism, angiogenesis, and cell growth.

Thiazolidinediones are a well-established class of compounds that act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor that is a master regulator of glucose homeostasis, lipid metabolism, and adipocyte differentiation. nih.govresearchgate.netnih.gov The activation of PPARγ by TZD analogs influences the expression of numerous genes involved in these metabolic pathways. researchgate.net

The binding of TZD-based ligands to the PPARγ ligand-binding domain (LBD) is a critical initiating step. The thiazolidine-2,4-dione headgroup typically forms hydrogen bonds with key amino acid residues in the LBD, including Ser289, His323, His449, and Tyr473. nih.gov The central phenyl ring and a lipophilic tail engage in van der Waals and hydrophobic interactions within the binding pocket. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the linker and the lipophilic tail can significantly alter the potency and selectivity of these compounds. nih.gov For instance, analogs containing a trifluoromethylphenyl ring have been synthesized and evaluated, with this group serving as a modified hydrophobic tail. nih.gov

Activation of PPARγ by these agonists enhances insulin (B600854) sensitivity by increasing the expression and translocation of glucose transporters, particularly GLUT4, in adipocytes and skeletal muscle. nih.gov This leads to increased glucose uptake from the plasma. Furthermore, PPARγ activation modulates the secretion of adipokines, such as increasing adiponectin, which improves insulin sensitivity, and inhibiting pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6. nih.gov While many TZDs are full PPARγ agonists, research has also focused on developing partial agonists or modulators to retain therapeutic benefits while potentially reducing side effects. nih.govnih.gov

Table 1: PPARγ Transactivation by Thiazolidinone Analogs
CompoundSubstituentPPARγ Transactivation (%)Reference
7aMethanesulfonamide52.11% nih.gov
7bMethoxy (B1213986)59.63% nih.gov
8aChloro63.15% nih.gov
8bBromo55.24% nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this pathway. nih.govekb.eg Several thiazolidin-4-one and thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. nih.govnih.govresearchgate.net

The mechanism of inhibition typically involves the compound binding to the ATP-binding site in the kinase domain of VEGFR-2, preventing the phosphorylation of the receptor and blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. nih.gov SAR studies have revealed that specific structural features are crucial for potent inhibition. For example, in a series of quinoline–thiazolidine-4-one urea (B33335) derivatives, the presence of dinitrogen heterocyclic rings rendered the strongest activity. nih.gov The nature and position of substituents on the phenyl ring attached to the thiazolidine (B150603) core are also critical. Compounds with a 3-methoxy-4-hydroxyphenyl ring or a fluoro group at the 3- or 4-position of the phenyl ring have demonstrated excellent VEGFR-2 inhibitory activity. nih.gov

The trifluoromethyl moiety, as seen in this compound, is a common feature in many kinase inhibitors due to its ability to form favorable interactions within the enzyme's active site. While specific data for this exact compound is limited in the provided context, analogs with trifluoromethylphenyl groups have been investigated as part of larger libraries of potential VEGFR-2 inhibitors. nih.gov The inhibitory potential of these compounds often correlates with their anticancer activity in various cell lines. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Thiazolidinone Analogs
CompoundStructure/SubstituentVEGFR-2 IC50Reference
Compound 22N-(4-(2-benzoylhydrazine-1-carbonyl)phenyl)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide0.079 µM nih.gov
Compound 263-methoxy-4-hydroxyphenyl ring0.19 nM nih.gov
Compound 323-fluoro-phenyl ring0.80 µM nih.gov
Compound 334-fluoro-phenyl ring0.57 µM nih.gov

Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. nih.gov This metabolic shift is facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1. nih.gov Targeting GLUTs to disrupt tumor metabolism is a promising anticancer strategy. nih.gov

Thiazolidinedione derivatives have been identified as inhibitors of glucose transport, an activity that can be independent of their PPARγ agonism. nih.govnih.gov Research has focused on developing PPARγ-inactive analogs to isolate and optimize GLUT inhibitory activity. nih.gov This led to the development of a novel class of GLUT inhibitors. One such lead optimization effort identified a compound featuring a 3-trifluoromethyl-benzylidene group as a potent agent that suppressed glucose uptake with an IC50 of 2.5 μM, which was associated with direct inhibition of GLUT1 (IC50, 2 μM). nih.gov

Homology modeling suggests that these inhibitors bind to the GLUT1 channel at a site distinct from the glucose-binding site, thereby allosterically inhibiting glucose transport. nih.gov SAR studies have indicated that the interplay between polar substituents on the phenyl ring and a terminal hydrophobic moiety is key to regulating glucose uptake inhibitory activity. nih.gov The trifluoromethyl group is a key component of this hydrophobic moiety in optimized inhibitors. nih.gov

Table 3: GLUT Inhibitory Activity of Thiazolidinedione Analogs
Compound IDKey Structural FeatureTarget GLUTIC50Reference
Compound 303-trifluoromethyl-benzylideneGLUT12.0 µM nih.gov
G17Unsubstituted benzylidene, Cl-substituted benzothiazoleGLUT112.6 ± 1.2 μM nih.gov
G54-chlorobenzylidene, CF3 and Cl on phenyl ringGLUT1, GLUT4, GLUT5Pan-inhibitor nih.gov
G164-halobenzylidene, CF3 on phenyl ringGLUT1, GLUT4Dual inhibitor nih.gov

Cellular Level Mechanistic Studies (In Vitro)

At the cellular level, this compound analogs exert significant effects on cancer cell viability by triggering programmed cell death and halting cell proliferation. These actions are the downstream consequences of their interactions with molecular targets like VEGFR-2 and their modulation of metabolic pathways.

A primary mechanism by which thiazolidine derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov This has been observed across a wide range of cancer cell lines, including breast, colon, lung, and leukemia. researchgate.netmdpi.comnih.gov The pro-apoptotic effects can be initiated through various signaling pathways.

One common pathway involves the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins. aacrjournals.orgnih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often downregulated by thiazolidinone treatment, while pro-apoptotic proteins like Bax are upregulated. aacrjournals.orgnih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. researchgate.net Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and is frequently observed following treatment with these compounds. tandfonline.comresearchgate.netnih.gov

In some cases, apoptosis can also be induced through caspase-independent pathways or by enhancing sensitivity to other apoptosis-inducing ligands like TRAIL. researchgate.netaacrjournals.org For example, one study showed that a potent thiazolidine-2,4-dione derivative (compound 22) significantly increased both early (22.15%) and late (13.53%) apoptosis in MCF-7 breast cancer cells compared to untreated cells (0.29% and 0.15%, respectively). nih.gov

Table 4: Apoptotic Effects of Thiazolidinedione Analog (Compound 22) on MCF-7 Cells
Cell PopulationUntreated Control (%)Compound 22 Treated (%)Reference
Early Apoptosis0.29%22.15% nih.gov
Late Apoptosis0.15%13.53% nih.gov

In addition to inducing apoptosis, this compound analogs can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. mdpi.com This prevents cancer cells from proceeding through the division cycle, ultimately leading to a halt in tumor growth. The specific phase of the cell cycle at which arrest occurs can vary depending on the compound's structure and the cancer cell type.

Arrest has been reported at the G1, S, and G2/M phases of the cell cycle. nih.gov For instance, a novel Fluorinated Trifluoromethyl 4-Thiazolidinone (B1220212) (FTT) derivative was found to induce a higher percentage of cells in the G1 phase, suggesting apoptosis-mediated cell death. researchgate.netprobiologists.com In another study, a potent VEGFR-2 inhibiting thiazolidine-2,4-dione derivative (compound 22) caused a significant increase in the S phase cell population (from 24.61% to 33.84%) in MCF-7 cells, indicating S-phase arrest. nih.gov

The molecular mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins. Thiazolidinediones have been shown to upregulate cyclin-dependent kinase (CDK) inhibitors like p21 and p27. aacrjournals.org These proteins inhibit the activity of CDKs, which are essential for cell cycle progression, thereby promoting arrest. aacrjournals.org Concurrently, a decrease in the expression of cyclins, such as cyclin D1, has also been observed, further contributing to the anti-proliferative effect. aacrjournals.org

Table 5: Effect of Thiazolidinedione Analog (Compound 22) on MCF-7 Cell Cycle Distribution
Cell Cycle PhaseUntreated Control (%)Compound 22 Treated (%)Reference
G0-G159.04%52.39% nih.gov
S24.61%33.84% nih.gov
G2/M16.35%13.77% nih.gov

Effects on Metabolic Activity in Cellular Models

Thiazolidine and its derivatives, particularly thiazolidinediones (TZDs), are well-known for their role as insulin sensitizers that modulate cellular metabolic pathways. nih.gov They primarily function by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), which is a key regulator of glucose and lipid metabolism. nih.gov Activation of PPAR-γ by TZD analogs leads to the transcription of insulin-sensitive genes, enhancing glucose uptake and utilization. nih.govnih.gov

In vitro studies using various cell lines have demonstrated the potential of thiazolidine derivatives to improve insulin sensitivity and regulate glucose metabolism. For instance, novel TZD derivatives have been shown to increase glucose uptake in βTC6 pancreatic cells, C2C12 skeletal muscle cells, and HepG2 liver cells by 17.0–155.0% relative to controls. nih.govnih.gov Specifically, certain analogs significantly increase glucose uptake in C2C12 myoblast cells, a model for studying glucose metabolism in skeletal muscle, which is often impaired in type 2 diabetes. nih.gov

Furthermore, some analogs of the closely related 2,4-thiazolidinedione (B21345) scaffold have been identified as inhibitors of glucose transporters (GLUTs), which are often overexpressed in cancer cells. nih.gov By inhibiting GLUTs, these compounds can disrupt tumor metabolism, highlighting another facet of their impact on cellular metabolic activity. nih.gov For example, a TZD analog featuring a 4-chlorobenzylidene ring and a phenyl ring substituted with CF₃ and Cl groups demonstrated pan-inhibition of GLUT1, GLUT4, and GLUT5. nih.gov Another analog with a trifluoromethyl group on the phenyl ring showed potent inhibition of GLUT1 and GLUT4. nih.gov These findings suggest that the 2-phenylthiazolidine (B1205856) scaffold and its derivatives can directly influence cellular energy regulation by modulating glucose transport.

Enzyme-Targeted Investigations

Derivatives of the thiazolidine scaffold have been extensively investigated as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. The inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia.

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring of the thiazolidine core are critical for inhibitory activity. For instance, the presence of electron-withdrawing groups like fluoro or chloro, and electron-donating groups like hydroxyl, can significantly enhance inhibitory potential against both enzymes. nih.gov Analogs bearing hydroxyl groups, particularly multiple hydroxyl groups, often show superior inhibitory profiles due to strong hydrogen bonding interactions within the enzyme's active site. nih.gov Similarly, the position of substituents plays a key role; a fluoro group at the ortho-position of the phenyl ring can lead to better inhibitory potential than at other positions. nih.gov In contrast, bulky groups like methoxy can introduce steric hindrance, thereby reducing biological activity. nih.gov

Several thiazolidine-2,4-dione derivatives have demonstrated potent inhibitory activity, with some compounds showing IC₅₀ values significantly lower than the standard drug, acarbose.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Thiazolidine Analogs Note: Data is compiled from multiple sources for illustrative purposes and may not represent a single comparative study.

Compound Analog (Substitution on Phenyl Ring)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference
Analog with two -OH groupsPotent InhibitionPotent Inhibition nih.gov
Analog with ortho-F groupPotent InhibitionPotent Inhibition nih.gov
Thiazolidine-2,4-dione Analog 143.85 ± 1.0618.19 ± 0.11 diabetesjournals.org
Thiazolidine-2,4-dione Analog 2380.10 ± 1.02208.10 ± 1.80 diabetesjournals.org
Acarbose (Standard)97.12 ± 0.352.97 ± 0.004 diabetesjournals.org

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity. Thiazolidinedione derivatives have emerged as promising PTP1B inhibitors.

Research has shown that benzylidene-2,4-thiazolidinedione derivatives can inhibit PTP1B with IC₅₀ values in the low micromolar range. nih.gov Kinetic studies have revealed that these compounds often act as competitive or mixed-type inhibitors of the enzyme. The structure-activity relationship for PTP1B inhibition indicates that substitutions at the ortho or para positions of the phenyl ring are favorable for activity. nih.gov For example, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives exhibited potent PTP1B inhibitory activities, with the most potent compound showing an IC₅₀ value of 0.41 ± 0.05 µM, significantly more potent than the positive control. researchgate.net This potent analog was identified as a reversible and noncompetitive inhibitor of PTP1B. researchgate.net

Table 2: In Vitro PTP1B Inhibitory Activity of Selected Thiazolidine Analogs Note: Data is compiled from multiple sources for illustrative purposes and may not represent a single comparative study.

Compound ClassExample IC₅₀ (µM)Type of InhibitionReference
Benzylidene-2,4-thiazolidinedione derivative5.0Not Specified nih.gov
5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-oneMicromolar rangeCompetitive nsf.gov
1,3,4-Thiadiazolyl-thiazolidine-2,4-dione (MY17)0.41 ± 0.05Noncompetitive researchgate.net
Lithocholic Acid (Positive Control)9.62 ± 0.14Not Specified researchgate.net

Antimicrobial and Antifungal Mechanistic Evaluation (In Vitro)

The thiazolidine scaffold is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. In vitro evaluations of 2-arylthiazolidin-4-one derivatives have demonstrated significant efficacy against various pathogenic strains.

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae). mdpi.comijrpr.com They have also been tested against fungal strains such as Candida albicans, Sporothrix schenckii, and Trichophyton mentagrophytes. mdpi.comijrpr.com

The antimicrobial activity is highly dependent on the substituents attached to the thiazolidine ring. For instance, compounds bearing a 3-(4-(1H-imidazolylmethyl)phenyl) substituent displayed significant antibacterial efficacy, particularly against Klebsiella pneumoniae. ijrpr.com The presence of a chloro group on the phenyl ring has also been associated with moderate to maximum growth inhibition against tested strains. mdpi.com Conversely, some substitutions, such as a 3-(3-morpholinopropyl)-2-(4-(trifluoromethyl)phenyl)thiazolidin-4-one, showed no activity against the tested microbial strains, indicating that the heteroaromatic moiety at position 3 of the thiazolidinone ring may be crucial for the antimicrobial effect. ijrpr.com

To quantify the antimicrobial and antifungal potency, the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) values are determined. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

For 2,3-diaryl-thiazolidin-4-ones, MIC values have been reported in the range of 0.008–0.24 mg/mL and MBC values from 0.0016–0.48 mg/mL against a panel of bacteria. nih.gov Some of the most active compounds proved to be more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like MRSA, P. aeruginosa, and E. coli. nih.gov In one study, 2-arylthiazolidin-4-one derivatives showed significant efficacy against Klebsiella pneumoniae with a MIC of 12.5 μg/mL. ijrpr.com The antifungal activity of some compounds was found to be equipotent or superior to reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Table 3: In Vitro Antimicrobial Activity (MIC/MBC) of Selected Thiazolidine Analogs Note: Data is compiled from multiple sources for illustrative purposes and may not represent a single comparative study.

Compound Class/AnalogMicroorganismMIC (µg/mL)MBC (mg/mL)Reference
2-Arylthiazolidin-4-one (8a-d)Klebsiella pneumoniae12.5Not Reported ijrpr.com
2-Arylthiazolidin-4-one (8g-i)Sporothrix schenckii50Not Reported ijrpr.com
2-Arylthiazolidin-4-one (8k-q)Trichophyton mentagrophytes50Not Reported ijrpr.com
2,3-Diaryl-thiazolidin-4-one (Compound 5)Bacterial Panel8 - 600.0016 - 0.48 nih.gov

Antioxidant Activity Investigations (In Vitro)

The therapeutic potential of heterocyclic compounds, including those with a thiazolidine scaffold, is frequently linked to their ability to mitigate oxidative stress. Thiazolidine derivatives have been a subject of interest for their antioxidant properties, which are typically evaluated through various in vitro assays. nih.govnih.gov These assays often measure the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to reduce metal ions, as in the ferric reducing antioxidant potential (FRAP) assay. nih.gov

Studies on related thiazolidine-2,4-dione analogs have demonstrated that these compounds can exhibit significant antioxidant activity. scilit.comresearchgate.net The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species. The structural features of these molecules play a crucial role in their antioxidant capacity. For instance, the presence of a phenolic hydroxyl group on the aryl substituent is a known pharmacophore for antioxidant activity in many chemical classes. nih.gov

For analogs of this compound, the antioxidant potential is significantly influenced by the electronic properties of the substituents on the phenyl ring. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Research on thiazolidine-2,4-diones has indicated that the presence of electron-withdrawing groups can enhance antioxidant activity. scilit.com This suggests that the this compound scaffold is a promising candidate for antioxidant activity. The following table summarizes representative data from in vitro antioxidant assays for analogous thiazolidine compounds.

Compound SeriesAssay TypeKey FindingIC50 Value (µg/mL)
5-Benzylidene-thiazolidine-2,4-dionesDPPH Radical ScavengingAnalogs with electron-withdrawing groups showed good activity. scilit.com27.66 - 29.04
Phenolic Thiazolidine-2,4-dionesABTS Radical ScavengingPolyphenolic derivatives displayed potent antiradical effects. nih.govComparable to standard antioxidants
N-substituted Benzene Sulphonamide AnalogsNitric Oxide ScavengingGlycine-coupled and ammonia-coupled analogs showed significant activity. researchgate.net24.5 - 35.2 (µM)

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-arylthiazolidine analogs is deeply connected to their molecular structure. Structure-Activity Relationship (SAR) studies are essential for optimizing these compounds as therapeutic agents. orientjchem.org A key structural component is the aryl group at the 2-position of the thiazolidine ring. nih.govorientjchem.org

The nature and position of substituents on this aryl ring can dramatically modulate the compound's activity. The trifluoromethylphenyl group, specifically with the -CF3 at the para-position, is of particular interest. SAR studies on various thiazole (B1198619) and thiazolidine derivatives have consistently shown that substitution at the para-position of the 2-phenyl ring is often favorable for biological activity compared to ortho- or meta-substitutions. nih.gov

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property can influence the molecule's interaction with biological targets in several ways:

Enhanced Binding Affinity: Electron-withdrawing groups can increase the acidity of nearby protons (e.g., the N-H of the thiazolidine ring), potentially leading to stronger hydrogen bonding with target proteins. orientjchem.org

Modulation of Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access intracellular targets.

Metabolic Stability: The carbon-fluorine bond is very stable, making the trifluoromethyl group resistant to metabolic degradation, which can improve the compound's pharmacokinetic profile.

In studies of related thiazolidine-2,4-diones, the presence of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) on the benzylidene moiety was found to enhance certain biological activities, such as antibacterial and antioxidant effects. scilit.com This supports the hypothesis that the 2-(4-(Trifluoromethyl)phenyl) substituent is a favorable feature for the bioactivity of thiazolidine analogs.

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For 2-arylthiazolidine analogs, several key pharmacophoric sites have been identified through various studies. researchgate.netnih.gov

The essential pharmacophoric features generally include:

The Thiazolidine Ring: This heterocyclic core acts as a central scaffold. Its five-membered structure, containing both sulfur and nitrogen atoms, is crucial for orienting the other functional groups correctly for target interaction. orientjchem.org

The 2-Aryl Group: A hydrophobic aryl ring at the 2-position is a common feature and is critical for binding, often fitting into a hydrophobic pocket of the target protein. researchgate.net The 4-(Trifluoromethyl)phenyl group serves this role.

Substituents on the Aryl Ring: As discussed in the SAR analysis, these groups are key modulators of activity. They can act as hydrogen bond acceptors/donors or influence the electronic properties and lipophilicity of the entire molecule.

Substitutions at N-3 and C-4: Modifications at other positions of the thiazolidine ring, such as the nitrogen at position 3 or the carboxyl group at position 4, can also significantly impact potency and selectivity. nih.govbenthamdirect.com

Structural modulations that can enhance bioactivity often involve optimizing the electronic and steric properties of the substituents. For instance, creating hybrid molecules by linking the thiazolidine core to other known bioactive moieties is a common strategy to develop novel agents with improved efficacy. nih.gov

Protein Interaction Studies (e.g., Fluorescence Spectroscopic Studies with Bovine Serum Albumin (BSA))

Understanding the interaction of a drug candidate with plasma proteins is fundamental in pharmacology, as it affects the drug's distribution, metabolism, and efficacy. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology with Human Serum Albumin (HSA). nih.govnih.gov

Fluorescence spectroscopy is a powerful technique to investigate these interactions. researchgate.net BSA contains tryptophan residues that are intrinsically fluorescent. When a small molecule, or ligand, binds near these residues, it can cause a decrease, or "quenching," of this natural fluorescence. mdpi.com By monitoring the extent of this quenching, researchers can deduce critical information about the binding process. nih.gov

The primary mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). This is typically determined by analyzing the quenching at different temperatures. In static quenching, which is common for specific binding events, the binding constant (Kb) and the number of binding sites (n) can be calculated. nih.govnih.gov

Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can also be determined from temperature-dependent studies. These parameters provide insight into the nature of the binding forces involved (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces). nih.gov For this compound analogs, the hydrophobic trifluoromethylphenyl group would be expected to play a significant role in binding to hydrophobic pockets within BSA, such as Sudlow's site I or II. nih.gov

The following table presents hypothetical, yet representative, data for the interaction of a 2-arylthiazolidine analog with BSA, as determined by fluorescence quenching studies.

Parameter298 K (25 °C)310 K (37 °C)Interpretation
Stern-Volmer Constant (Ksv) (L·mol⁻¹) 1.5 x 10⁴1.2 x 10⁴Ksv decreases with increasing temperature, suggesting a static quenching mechanism. nih.gov
Binding Constant (Kb) (L·mol⁻¹) 2.0 x 10⁴0.9 x 10⁴Indicates a strong binding affinity that decreases at higher temperatures. nih.gov
Number of Binding Sites (n) ≈ 1.1≈ 1.0Suggests a 1:1 binding stoichiometry between the compound and BSA.
ΔG (kJ·mol⁻¹) -24.5-25.0Negative values indicate a spontaneous binding process. nih.gov
ΔH (kJ·mol⁻¹) +15.2+15.2A positive value suggests that the interaction is endothermic.
ΔS (J·mol⁻¹·K⁻¹) +133+133A positive value indicates that hydrophobic forces are the primary drivers of the binding interaction. nih.gov

Future Research Directions and Synthetic Utility of 2 4 Trifluoromethyl Phenyl Thiazolidine

Design and Synthesis of Novel Derivatives with Enhanced Mechanistic Specificity

The development of novel derivatives of 2-(4-(trifluoromethyl)phenyl)thiazolidine is a promising avenue for discovering compounds with enhanced biological activity and mechanistic specificity. The core structure allows for substitutions at various positions, which can be exploited to fine-tune the molecule's properties.

One common strategy for derivatization involves the synthesis of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines. researchgate.net This class of compounds is typically prepared through the cyclocondensation of a Schiff base with mercaptoethanoic acid. researchgate.net By varying the aryl substituent at the 2-position of the thiazolidine (B150603) ring, a library of compounds with diverse electronic and steric properties can be generated. For instance, the introduction of electron-withdrawing or electron-donating groups on the aryl ring can modulate the compound's interaction with biological targets. mdpi.com

Future research will likely focus on creating derivatives with specific functionalities to target particular enzymes or receptors. For example, incorporating moieties known to interact with the active sites of kinases or proteases could lead to the development of potent and selective inhibitors. The synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active heterocycles, represents another promising strategy. mdpi.com The table below outlines potential synthetic modifications and their expected impact.

Modification SiteExample SubstituentRationale/Expected Impact
N-3 PositionAcyl groups, Alkyl chainsModulate lipophilicity and cell permeability.
C-2 Aryl GroupHeterocycles (e.g., pyridine, thiophene)Introduce new binding interactions with target proteins.
Thiazolidine RingIntroduction of a carbonyl group at C-4 (Thiazolidinone)Altered ring conformation and electronic properties, potentially leading to different biological activities.
Phenyl RingAdditional substitutions (e.g., -OH, -NH2)Enhance solubility and provide handles for further functionalization.

The characterization of these novel derivatives will rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their structures. researchgate.net

Exploration of New Catalytic and Environmentally Sustainable Synthetic Pathways

The synthesis of thiazolidine derivatives has traditionally relied on methods that can be harsh and environmentally taxing. Modern synthetic chemistry is increasingly focused on the development of catalytic and sustainable methodologies.

Recent advancements have demonstrated the feasibility of catalyst-free synthesis of thiazolidines under mild conditions. nih.gov These methods often involve multicomponent reactions where an amine, a carbonyl compound, and a mercapto-acid are combined in a one-pot procedure. d-nb.info The use of environmentally benign solvents, such as deep eutectic solvents, is also being explored as a green alternative to traditional organic solvents. frontiersin.org Deep eutectic solvents can act as both the solvent and a catalyst, simplifying the reaction setup and workup. frontiersin.org

Microwave-assisted synthesis is another powerful tool for accelerating the synthesis of thiazolidine derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. Future research in this area will likely focus on optimizing these green synthetic routes for the specific synthesis of this compound and its derivatives. The table below compares different synthetic approaches.

Synthetic MethodCatalystSolventKey Advantages
Conventional SynthesisZinc ChlorideDioxaneEstablished methodology.
Catalyst-Free SynthesisNoneWater or solvent-freeEnvironmentally friendly, simplified procedure. nih.gov
Microwave-Assisted SynthesisVariousDependent on reactionRapid reaction times, often higher yields. nih.gov
Deep Eutectic SolventsCholine chloride-basedDeep eutectic solventGreen solvent, acts as a catalyst. frontiersin.org

The development of robust and scalable green synthetic protocols will be crucial for the future application of this compound in various fields.

Advanced Applications of Computational Modeling in Thiazolidine Research

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For thiazolidine derivatives, computational methods such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are being used to predict their biological activity and physicochemical properties. nih.govnih.gov

Molecular docking studies can elucidate the binding modes of this compound derivatives with their biological targets. nih.gov This information is invaluable for understanding the structure-activity relationships and for designing new derivatives with improved affinity and selectivity. nih.gov For example, docking simulations can help identify key amino acid residues in an enzyme's active site that interact with the thiazolidine scaffold. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment. nih.govresearchgate.net These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies. researchgate.net

DFT calculations can be employed to study the electronic structure and reactivity of the this compound molecule. nih.gov This can help in understanding its chemical properties and in predicting its behavior in different chemical reactions. The table below summarizes the applications of various computational techniques.

Computational TechniqueApplicationInsights Gained
Molecular DockingPrediction of binding modesIdentification of key interactions with biological targets. nih.gov
Molecular Dynamics (MD)Simulation of ligand-protein dynamicsAssessment of binding stability and conformational changes. nih.govresearchgate.net
Density Functional Theory (DFT)Calculation of electronic propertiesUnderstanding of reactivity and molecular orbitals. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Correlation of chemical structure with biological activityPrediction of the activity of new derivatives.

The integration of these computational approaches will accelerate the discovery and optimization of novel this compound-based compounds for various applications.

Utility of the this compound Scaffold in Developing Multifunctional Research Probes

The thiazolidine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This versatility makes the this compound core an excellent starting point for the development of multifunctional research probes. These probes can be designed to interact with multiple targets simultaneously or to possess both diagnostic and therapeutic properties.

The inherent biological activities of thiazolidine derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties, provide a rich foundation for developing such probes. nih.gov For instance, a derivative of this compound could be functionalized with a fluorescent tag to create a probe for imaging specific cellular processes or for tracking the distribution of the compound in vivo.

Furthermore, the scaffold can be modified to incorporate moieties that target specific cell types or tissues. For example, conjugation to a peptide that binds to a receptor overexpressed on cancer cells could lead to a targeted drug delivery system. The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is another exciting possibility. A this compound derivative could be designed to not only inhibit a key protein in a disease pathway but also to carry a payload for imaging or radiotherapy.

The potential applications for such multifunctional probes are vast and could significantly impact our ability to study and treat complex diseases. The table below lists potential applications for research probes based on this scaffold.

Probe TypeFunctionalizationPotential Application
Fluorescent ProbeConjugation with a fluorophoreImaging of cellular targets and pathways.
Targeted Drug DeliveryAttachment of a targeting ligand (e.g., antibody, peptide)Selective delivery of therapeutic agents to diseased cells.
Theranostic AgentIncorporation of both a therapeutic moiety and an imaging agentSimultaneous diagnosis and treatment of diseases like cancer.
Affinity-Based ProbeImmobilization on a solid supportIdentification and isolation of protein targets.

Q & A

Basic: What are the standard synthetic routes for 2-(4-(Trifluoromethyl)phenyl)thiazolidine?

Answer:
This compound is typically synthesized via reduction of thiazole precursors . For example, thiazole derivatives containing a trifluoromethylphenyl group can undergo reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the thiazolidine ring. Key steps include:

  • Substitution of halogenated intermediates with nucleophiles (e.g., amines, thiols) under basic conditions.
  • Cyclization via intramolecular reactions to form the thiazolidine core.
  • Purification via column chromatography or recrystallization.
    Critical parameters include solvent choice (e.g., THF or ethanol), temperature control, and stoichiometric ratios to avoid over-reduction .

Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?

Answer:
Discrepancies in X-ray crystallographic data (e.g., bond angles, torsion angles) may arise from polymorphism or dynamic disorder . To resolve this:

  • Use high-resolution single-crystal X-ray diffraction with the SHELXL software for refinement .
  • Validate against complementary techniques like solid-state NMR or Raman spectroscopy.
  • Cross-check computational models (DFT or molecular dynamics) to identify energetically favorable conformations .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for <sup>19</sup>F) and thiazolidine protons.
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., m/z 263.2 [M+H]<sup>+</sup>).
  • FT-IR : Identify C-F stretches (1000–1300 cm<sup>-1</sup>) and thiazolidine ring vibrations .

Advanced: How should researchers address contradictory biological activity data in cell-based assays?

Answer:
Contradictions may stem from assay conditions or compound stability . Mitigation strategies include:

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM).
  • Metabolic stability studies : Use liver microsomes to assess degradation.
  • Control for off-target effects : Compare with structurally similar analogs lacking the trifluoromethyl group .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
The compound’s thiazolidine core and trifluoromethyl group make it a scaffold for:

  • Enzyme inhibition : Targeting proteases or kinases via hydrogen bonding and hydrophobic interactions.
  • Antimicrobial agents : Modulating bacterial membrane permeability.
  • Prodrug development : Leveraging the thiazolidine ring’s pH-sensitive cleavage .

Advanced: How can synthetic yields be optimized for large-scale production in academic settings?

Answer:
Optimization strategies include:

  • Catalyst screening : Use Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl group.
  • Solvent engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Flow chemistry : Enhance reproducibility and scalability for multi-step syntheses .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous solvents.
  • Temperature : Long-term storage at -20°C in sealed containers .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use software like SwissADME or Schrödinger’s QikProp to estimate solubility (LogP ~2.5) and bioavailability.
  • Docking studies : Employ AutoDock Vina or Glide to model interactions with target proteins (e.g., COX-2 or HIV protease).
  • MD simulations : Assess conformational stability in lipid bilayers using GROMACS .

Basic: How can researchers verify the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradients; aim for >95% purity (retention time ~1.23 minutes under SQD-FA05 conditions) .
  • Melting point analysis : Compare with literature values (e.g., 123–124°C for analogs) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values .

Advanced: What strategies resolve conflicting data in SAR studies for derivatives?

Answer:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays.
  • Crystallographic mapping : Identify binding modes of active vs. inactive analogs.
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl position vs. potency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.